molecular formula C19H28N4O4S B122258 Thioperamide maleate CAS No. 148440-81-7

Thioperamide maleate

Cat. No. B122258
M. Wt: 408.5 g/mol
InChI Key: WUYMIKDBRCCYGE-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioperamide maleate is a compound known for its role as a highly potent and specific antagonist of the histamine H3 receptor. It has been shown to inhibit the secretion of cortisol from bovine isolated adrenocortical cells and prevent both basal and stress-induced secretion of corticosterone in rats. The interaction of thioperamide with cytochrome P450 enzymes in adrenocortical microsomes suggests a physiological role for histamine in the modulation of adrenal P450 monooxygenases that generate adrenocortical steroids .

Synthesis Analysis

The synthesis of thioperamide involves the incorporation of thioamide groups, which can be achieved through various methods. Thioamides can be synthesized from nitriles and amides or by the Willgerodt–Kindler reaction. Practical routes for the synthesis of thioamides from amides have been developed using reagents such as phosphorus pentasulfide and Lawesson’s reagent . Additionally, thioamide amino acids can be incorporated into peptides using solid-phase peptide synthesis (SPPS), although care must be taken to preserve the α-C stereochemistry of thioamide residues to prevent epimerization .

Molecular Structure Analysis

Thioperamide's molecular structure includes a thioamide group, which is characterized by the replacement of the carbonyl oxygen in an amide bond with sulfur. This modification can lead to changes in the structure and dynamics of biomolecules. Thioamides are capable of forming strong hydrogen bonds, similar to their amide counterparts, and have distinct spectroscopic properties such as UV absorption and IR stretch frequencies that differ from those of amides .

Chemical Reactions Analysis

Thioperamide's chemical reactivity is influenced by the presence of the thioamide group. Thioamides can undergo various chemical reactions, including hydrolysis, reduction, oxidation, and reactions with amines, acid chlorides, aldehydes, ketones, alkyl halides, and halogenated compounds. The thioamide group can also participate in native chemical ligation, which is useful for constructing larger proteins with backbone thioamide labels for folding studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thioperamide are affected by the thioamide moiety. Thioamides have a higher rotation barrier around the C-N bond and altered hydrogen bond formation propensity compared to amides. The C=S bond in thioamides has a distinct UV absorption maximum and IR stretch frequency, and the C NMR shifts differ significantly from those of a C=O amide bond. These properties are important for the application of thioamides in biophysical measurements and the investigation of peptide structure and stability .

Scientific Research Applications

Central Histaminergic H3-Receptors and Locomotor Activity

Thioperamide maleate (THIO) has been studied for its effects on locomotor activity. In research, doses of THIO were administered to animals, and their locomotor activities were measured. This research contributes to understanding the role of central histaminergic H3-receptors in regulating locomotor activities (Nosál', Goldberg, & Witkin, 2001).

Emotional Memory Consolidation

A study explored the impact of thioperamide on emotional memory consolidation in mice. The research involved microinjecting THIO into the cerebellar vermis of mice after exposure to an elevated plus-maze. This experiment sheds light on how thioperamide might influence emotional memory processes (Costa, Serafim, Gianlorenco, & Mattioli, 2013).

Learning and Memory in Senescence-Accelerated Mice

Thioperamide's effect on learning and memory was studied in senescence-accelerated mice. The study found that thioperamide improved response latency in these mice, suggesting a potential role in ameliorating learning and memory impairments associated with aging (Meguro et al., 1995).

Tracheal Contractility

Research on thioperamide's effects on rat trachea in vitro demonstrated its potential to relax tracheal smooth muscle and affect tracheal contractility. This finding is significant for understanding thioperamide's pharmacological effects on the respiratory system (Chiu & Wang, 2013).

Anticonvulsant Effects

Studies have examined thioperamide's anticonvulsant effects, showing its potential to decrease the duration of convulsions and raise the electroconvulsive threshold in mice. This research suggests a role for thioperamide in seizure management (Yokoyama, Onodera, Iinuma, & Watanabe, 1993).

Anxiety and Histamine Release

Thioperamide has been studied for its effect on anxiety in mice, particularly its interaction with histamine receptors. This research contributes to the understanding of the role of the histaminergic system in anxiety (Imaizumi & Onodera, 1993).

Treatment of Neonatal Hypoxic-Ischemic Encephalopathy

Thioperamide has shown potential in treating neonatal hypoxic-ischemic encephalopathy, as evidenced by its ability to decrease brain water content and oxidative damage in a rat model (Jia et al., 2013).

Sex Differences in Memory Performance

Research has also focused on the role of thioperamide in memory performance, examining how it affects the memory process in different sexes and its interaction with histamine receptors (Ghi, Orsetti, Gamalero, & Ferretti, 1999).

Inhibition of Adrenal Steroidogenesis

Thioperamide has been found to inhibit the secretion of cortisol from bovine isolated adrenocortical cells and prevent basal and stress-induced secretion of corticosterone in rats, suggesting its influence on adrenal steroidogenesis (LaBella, Queen, Glavin, Durant, Stein, & Brandes, 1992).

Learning Deficit Improvement

The compound has been studied for its ability to improve learning deficits, particularly in the context of scopolamine-induced impairment in mice, indicating its potential role in cognitive enhancement (Miyazaki, Imaizumi, & Onodera, 1995).

Safety And Hazards

Thioperamide maleate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of contact, the affected area should be washed with plenty of soap and water .

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYMIKDBRCCYGE-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017661
Record name Thioperamide maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioperamide maleate

CAS RN

148440-81-7
Record name Thioperamide maleate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thioperamide maleate
Reactant of Route 2
Thioperamide maleate
Reactant of Route 3
Reactant of Route 3
Thioperamide maleate
Reactant of Route 4
Reactant of Route 4
Thioperamide maleate
Reactant of Route 5
Thioperamide maleate
Reactant of Route 6
Thioperamide maleate

Citations

For This Compound
386
Citations
H Francis, A Franchitto, Y Ueno, S Glaser… - Laboratory …, 2007 - nature.com
… or histamine in the absence/presence of thioperamide maleate for 1 week. Following in vivo … was partly blocked by thioperamide maleate. In BDL rats treated with thioperamide maleate, …
Number of citations: 92 www.nature.com
H Yokoyama, K Onodera, K Iinuma… - European journal of …, 1993 - Elsevier
… Thioperamide maleate (a gift from Sumitomo Pharmaceutical Co., Osaka, Japan) was suspended in saline containing 0.025% Tween 80 (Wako Pure Chem., Tokyo, Japan). …
Number of citations: 150 www.sciencedirect.com
E Itoh, M Fujimiya, A Inui - Regulatory peptides, 1998 - Elsevier
… We have found that thioperamide maleate potently inhibits feeding response to NPY, in conjunction with our previous observation that thioperamide at icv doses of 0.1–1 μmol potently …
Number of citations: 38 www.sciencedirect.com
J Shen, M Tanida, J Yao, A Niijima, K Nagai - Neuroscience letters, 2008 - Elsevier
… (c) Effects of ip injection of thioperamide maleate salt, atropine sulfate on 10 ng orexin-A … or thioperamide maleate salt. Diphenhydramine hydrochloride, thioperamide maleate salt, …
Number of citations: 38 www.sciencedirect.com
J Shen, J Yao, M Tanida, K Nagai - Neuroscience letters, 2008 - Elsevier
… To further confirm the actions of histamine neurons, we determined the effects of diphenhydramine hydrochloride and thioperamide maleate salt, a histamine H 1 receptor and H 3 …
Number of citations: 20 www.sciencedirect.com
JK Dziadziola, EL Laurikainen… - … --Head and Neck …, 1999 - journals.sagepub.com
… Pretreatment with thioperamide maleate abolished these changes at low doses of betahistine and attenuated the responses at higher doses of betahistine. These results show that …
Number of citations: 117 journals.sagepub.com
P Rzodkiewicz, E Wojtecka-Lukasik, D Szukiewicz… - Inflammation …, 2010 - Springer
… The rats were treated intraperitoneally with pyrilamine maleate (10 mg/kg), cimetidine (25 mg/kg), thioperamide maleate (2 mg/kg) or ciproxifan hydrogen maleate (0.14 mg/kg) twice: 2 …
Number of citations: 4 link.springer.com
D Moreau, F Vacca, S Vossio, C Scott, A Colaco… - EMBO …, 2019 - embopress.org
… We report that thioperamide maleate, an inverse agonist of the histamine H3 receptor HRH3, increases highly selectively the levels of lysobisphosphatidic acid, without affecting any …
Number of citations: 31 www.embopress.org
M Radmehr, M Pourahmadi, HK Jahromi, N Shafeie… - ijpras.com
The purpose of this study was to investigate the interference of histaminergic and cholinergic systems on the pain response in rats. In this study, adult male Wistar rats were selected in …
Number of citations: 0 ijpras.com
C Pérez-García, L Morales, MV Cano, I Sancho… - …, 1999 - Springer
… The animals were then treated (IP 10ml/kg) with saline, thioperamide maleate (10mg/kg), clobenpropit dihydrobromide (5 mg/kg) or amphetamine sulphate (3 mg/kg) and immediately …
Number of citations: 117 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.